molecular formula C9H6Cl2N2O B1350438 1-(2,4-dichlorophenyl)-1H-pyrazol-4-ol CAS No. 77458-39-0

1-(2,4-dichlorophenyl)-1H-pyrazol-4-ol

Cat. No. B1350438
CAS RN: 77458-39-0
M. Wt: 229.06 g/mol
InChI Key: KNOFJPJDYVWHSP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For example, a synthesis method of a similar compound, “1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol”, has been disclosed in a patent . The method involves several steps, including the use of dimethylformamide (DMF), imidazole, caustic soda flakes, and PEG600 .

Scientific Research Applications

Synthesis and Chemical Properties

A comprehensive review by Dar and Shamsuzzaman (2015) elucidates the significance of the pyrazole moiety in medicinal chemistry, highlighting its role as a pharmacophore in various biologically active compounds. The synthesis of pyrazole derivatives, employing methods like condensation and cyclization, is crucial for creating compounds with potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties (Dar & Shamsuzzaman, 2015).

Environmental Impact and Biodegradation

Krijgsheld and Gen (1986) assessed the impact of chlorophenols, including 2,4-dichlorophenol, on the aquatic environment, noting their moderate toxicity to aquatic life and potential for bioaccumulation. The study underscores the significance of microbial biodegradation in mitigating environmental contamination (Krijgsheld & Gen, 1986).

Applications in Heterocyclic Chemistry

Gomaa and Ali (2020) reviewed the chemistry of DCNP derivatives, highlighting their utility as building blocks for synthesizing various heterocyclic compounds, including those with pyrazole cores. This versatility underscores the potential for developing new bioactive agents through heterocyclic chemistry (Gomaa & Ali, 2020).

Anticancer Activity

Ray et al. (2022) discussed synthetic strategies of pyrazoline derivatives for developing new anticancer agents, emphasizing the importance of pyrazoline as an electron-rich nitrogen carrier in pharmaceutical chemistry. The review highlights the potential of pyrazoline derivatives to exhibit significant anticancer activity, providing a basis for further research in this area (Ray et al., 2022).

Catalytic Applications and Synthetic Pathways

Parmar, Vala, and Patel (2023) reviewed the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, emphasizing the role of hybrid catalysts in developing medicinally relevant compounds. This research demonstrates the importance of innovative synthetic pathways in enhancing the bioavailability of heterocyclic compounds (Parmar, Vala, & Patel, 2023).

Future Directions

The future directions for research on “1-(2,4-dichlorophenyl)-1H-pyrazol-4-ol” could include further investigation into its synthesis, structure, and potential applications. Given the biological activity of similar compounds, it may be of interest to explore its potential use in pharmaceutical applications .

properties

IUPAC Name

1-(2,4-dichlorophenyl)pyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2O/c10-6-1-2-9(8(11)3-6)13-5-7(14)4-12-13/h1-5,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNOFJPJDYVWHSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)N2C=C(C=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601281916
Record name 1-(2,4-Dichlorophenyl)-1H-pyrazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601281916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-dichlorophenyl)-1H-pyrazol-4-ol

CAS RN

77458-39-0
Record name 1-(2,4-Dichlorophenyl)-1H-pyrazol-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77458-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,4-Dichlorophenyl)-1H-pyrazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601281916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

27.0 g of 3-chloropyruvaldehyde 2,4-dichlorophenylhydrazone is suspended in 100 ml of ethanol. To the suspension is added at room temperature 12 g of sodium hydroxide dissolved in 10 ml of water. After stirring the mixture for 2 hours ethanol is distilled off, and water is added to the resultant residue to dissolve it. Insolubles are removed by filtration, and the filtrate is neutralized with glacial acetic acid. The precipitate is recovered by filtration, washed with water and dried. Recrystallization from toluene results in 17.3 g of the subject compound in the yield of 87%. m.p. 148° to 149° C.
Name
3-chloropyruvaldehyde 2,4-dichlorophenylhydrazone
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five
Yield
87%

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